molecular formula C22H21ClN4S B7833647 4-(4-TERT-BUTYLPHENYL)-6-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-6-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833647
M. Wt: 408.9 g/mol
InChI Key: BCZHNHUSVXBQGR-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-6-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

4-(4-tert-butylphenyl)-6-(4-chloroanilino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4S/c1-22(2,3)15-7-5-14(6-8-15)19-18(13-24)20(27-21(26-19)28-4)25-17-11-9-16(23)10-12-17/h5-12H,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZHNHUSVXBQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the pyrimidine core: This is achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the tert-butyl and chlorophenyl groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the methylsulfanyl group: This step involves nucleophilic substitution reactions using thiol reagents.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-(4-TERT-BUTYLPHENYL)-6-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various intermediates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C, acids, bases), and specific temperature and pressure conditions.

Scientific Research Applications

4-(4-TERT-BUTYLPHENYL)-6-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-(4-TERT-BUTYLPHENYL)-6-[(4-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can be compared with similar compounds such as:

    (4-tert-Butylphenyl)diphenylsulfonium chloride: This compound has similar structural features but differs in its functional groups and reactivity.

    4’-tert-Butyl-4-chlorobutyrophenone: Another compound with a tert-butyl group, but with different chemical properties and applications.

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